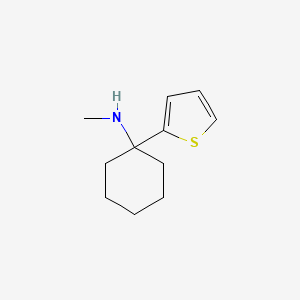

N-Methyl-1-(2-thienyl)cyclohexanamine

Description

Structure

3D Structure

Properties

CAS No. |

139401-07-3 |

|---|---|

Molecular Formula |

C11H17NS |

Molecular Weight |

195.33 g/mol |

IUPAC Name |

N-methyl-1-thiophen-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C11H17NS/c1-12-11(7-3-2-4-8-11)10-6-5-9-13-10/h5-6,9,12H,2-4,7-8H2,1H3 |

InChI Key |

ONFXZSPICVDPJN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCCCC1)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl 1 2 Thienyl Cyclohexanamine

Classical and Contemporary Synthetic Routes to Arylcyclohexylamines

The synthesis of N-Methyl-1-(2-thienyl)cyclohexanamine can be approached through various established and modern organic chemistry strategies. These methods are designed to construct the core arylcyclohexylamine scaffold and introduce the necessary functional groups.

Modified Geneste Route Adaptations for this compound Synthesis

The classical synthesis of 1-arylcyclohexylamines, often referred to as a modified Geneste route, provides a foundational approach for obtaining the precursor to this compound. This pathway typically commences with the synthesis of 1-(2-thienyl)cyclohexanecarbonitrile. This key intermediate is prepared via the reaction of cyclohexanone (B45756) with a cyanide source, such as potassium cyanide, in the presence of a thienyl Grignard reagent, 2-thienylmagnesium bromide. The resulting α-aminonitrile is then subjected to hydrolysis to yield the corresponding primary amine, 1-(2-thienyl)cyclohexanamine. While direct literature on a "Geneste Route" for this specific compound is not prevalent, this well-established methodology for analogous arylcyclohexylamines serves as a viable and frequently adapted synthetic strategy. wikipedia.org

Reductive Amination and Alkylation Approaches for N-Methylation

Reductive amination, also known as reductive alkylation, is a widely employed and efficient method for the N-methylation of the primary amine precursor, 1-(2-thienyl)cyclohexanamine. wikipedia.org This one-pot reaction typically involves the treatment of the primary amine with formaldehyde (B43269) in the presence of a reducing agent. sigmaaldrich.com The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the secondary amine. wikipedia.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). wikipedia.orgcommonorganicchemistry.com The choice of reducing agent and solvent system can be optimized to achieve high yields. For instance, reactions with sodium cyanoborohydride are often carried out in alcoholic solvents like methanol (B129727), while sodium triacetoxyborohydride is typically used in aprotic solvents such as dichloromethane (B109758) or dichloroethane. commonorganicchemistry.com

An alternative approach involves the direct reductive amination of cyclohexanone with methylamine (B109427) and a thienyl nucleophile, though this is a more complex, multi-component reaction. The N-methylation of the pre-formed 1-(2-thienyl)cyclohexanamine with formaldehyde and a suitable reducing agent is generally the more straightforward and commonly reported method. nih.gov

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can also reduce aldehydes and ketones; typically added after imine formation. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Less reactive than NaBH₄, allowing for in-situ reduction of the imine in the presence of the carbonyl starting material. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaB(OAc)₃H) | Dichloromethane, Dichloroethane | Mild and selective reducing agent, often preferred for sensitive substrates. commonorganicchemistry.com |

Cycloaddition Reactions and Their Applicability to Cyclohexylamine (B46788) Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful and stereocontrolled method for the construction of the cyclohexene (B86901) ring, which is the core of the arylcyclohexylamine structure. wikipedia.orgslideshare.net In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgslideshare.netutahtech.edu

For the synthesis of a precursor to this compound, a suitable diene, such as 1,3-butadiene, can be reacted with a dienophile containing the 2-thienyl group, for example, 2-(thiophen-2-yl)acrylonitrile. The resulting cyclohexene derivative can then be further functionalized. The double bond can be reduced, and the nitrile group can be converted to an amine and subsequently methylated. This approach allows for the introduction of various substituents onto the cyclohexyl ring with a high degree of regioselectivity and stereoselectivity, depending on the choice of diene and dienophile. rdd.edu.iqlibretexts.org

Precursor Synthesis and Intermediate Characterization

The successful synthesis of this compound relies on the effective preparation and purification of key precursors and intermediates. A common and crucial precursor is 1-(2-thienyl)cyclohexanecarbonitrile. This intermediate is typically synthesized by the reaction of cyclohexanone with a cyanide source and a 2-thienyl Grignard reagent.

The characterization of this and other intermediates is essential to ensure their purity and to confirm their structure before proceeding to the next synthetic step. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. mdpi.comnih.govnih.govresearchgate.netbeilstein-journals.orgnist.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile group (C≡N) in the carbonitrile precursor and the N-H bond in the primary and secondary amine products. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity. nih.govnih.gov

| Intermediate | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | IR (cm⁻¹) (indicative absorption) |

|---|---|---|---|

| 1-(2-thienyl)cyclohexanecarbonitrile | Signals for thienyl and cyclohexyl protons | Signal for nitrile carbon (~120 ppm), signals for thienyl and cyclohexyl carbons | ~2230 (C≡N stretch) |

| 1-(2-thienyl)cyclohexanamine | Signals for thienyl and cyclohexyl protons, broad singlet for NH₂ | Signals for thienyl and cyclohexyl carbons | ~3300-3400 (N-H stretch) |

Stereoselective Synthesis and Diastereomeric Resolution Techniques

This compound is a chiral molecule, and the synthesis of specific enantiomers is often of interest for pharmacological studies. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.

Stereoselective synthesis aims to produce a single enantiomer directly. This can be accomplished by using chiral catalysts or auxiliaries in the synthetic route. For example, in the context of reductive amination, chiral reducing agents or chiral ligands for a metal catalyst can be employed to favor the formation of one enantiomer over the other. wikipedia.org

A more common approach is the resolution of the racemic amine. This is typically achieved by reacting the racemic amine with a chiral resolving agent, usually a chiral acid such as (+)-tartaric acid or (-)-mandelic acid. pbworks.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. pbworks.com This difference in solubility allows for the separation of the diastereomers by fractional crystallization. pbworks.comresearchgate.netnih.gov Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure amine.

High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the separation of enantiomers. nih.govphenomenex.comnih.govdrexel.eduhplc.eu

| Chiral Resolving Agent | Principle of Separation |

|---|---|

| (+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. pbworks.comresearchgate.netresearchgate.net |

| (-)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. pbworks.comresearchgate.netresearchgate.net |

| (+)-Mandelic Acid | Formation of diastereomeric salts with different solubilities. |

| (-)-Mandelic Acid | Formation of diastereomeric salts with different solubilities. |

Derivatization Strategies for Analytical and Receptor Binding Studies

Chemical derivatization is often employed to enhance the analytical detection of this compound and to facilitate its study in receptor binding assays.

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to improve the volatility and thermal stability of the amine, as well as to enhance its chromatographic properties. A common derivatization agent for amines is trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comnih.govshimadzu.com TFAA reacts with the secondary amine to form a trifluoroacetyl derivative, which is more volatile and provides characteristic fragmentation patterns in the mass spectrometer, aiding in its identification and quantification. sigmaaldrich.comnih.gov Other acylating agents, such as acetic anhydride, can also be used. phenomenex.com

| Derivatizing Agent | Derivative Formed | Analytical Advantage |

|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl amide | Increased volatility and enhanced electron capture detection. sigmaaldrich.comgcms.cz |

| Acetic Anhydride | Acetyl amide | Increased volatility. phenomenex.com |

| N-Methyl-bis(trifluoroacetamide) (MBTFA) | Trifluoroacetyl amide | Reacts selectively with amino groups. shimadzu.com |

For receptor binding studies, particularly those investigating the interaction of this compound with the NMDA receptor, radiolabeling is a key technique. A common approach is to use a radiolabeled ligand that binds to the same site on the receptor. For the NMDA receptor, [³H]tenocyclidine ([³H]TCP), a close structural analog of phencyclidine and this compound, is frequently used. nih.govnih.govumich.edu In a competitive binding assay, the ability of unlabeled this compound to displace the radiolabeled ligand from the receptor is measured. This allows for the determination of the binding affinity (Ki) of the test compound. The derivatization in this context is the incorporation of a radioactive isotope, typically tritium (B154650) (³H), into a molecule with high affinity for the target receptor to serve as a reporter. nih.govcapes.gov.br

Radiosynthesis of Labeled Analogues for Receptor Probing

The development of radiolabeled analogues of this compound is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET). These radiotracers allow for the non-invasive study of receptor distribution and density in the brain. Methodologies for radiosynthesis typically focus on the incorporation of short-lived positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

One potential strategy for the radiosynthesis of a ¹¹C-labeled version of this compound involves the methylation of the corresponding primary amine precursor, 1-(2-thienyl)cyclohexanamine. This can be achieved using a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are common reagents in radiochemistry. The reaction involves the nucleophilic attack of the primary amine on the electrophilic [¹¹C]methyl group. The synthesis must be rapid and efficient due to the short half-life of ¹¹C (approximately 20.4 minutes).

Another approach could involve the use of alternative [¹¹C]synthons. For instance, N-[¹¹C]methyl carbamoylimidazole has been developed as a safe and practical alternative to methyl isocyanate for carbamoylation reactions and could potentially be adapted for N-methylation. researchgate.net

For labeling with ¹⁸F (half-life of approximately 109.8 minutes), a common strategy involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. This would necessitate the synthesis of a precursor molecule containing a leaving group, such as a tosylate or mesylate, on an alkyl chain attached to the core structure. For example, a fluorine-substituted analogue of the related compound 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) was prepared by the displacement of a mesylate with [¹⁸F]fluoride ion. nih.gov A similar strategy could be envisioned for an N-fluoroalkylated analogue of this compound.

The final radiolabeled product would require purification, typically via high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before its use in biological studies. nih.gov

Table 1: Potential Radiosynthesis Strategies for Labeled this compound Analogues

| Radioisotope | Precursor | Labeling Agent | Key Reaction Type |

| ¹¹C | 1-(2-thienyl)cyclohexanamine | [¹¹C]Methyl Iodide | N-Alkylation |

| ¹¹C | 1-(2-thienyl)cyclohexanamine | [¹¹C]Methyl Triflate | N-Alkylation |

| ¹⁸F | N-(2-bromoethyl)-1-(2-thienyl)cyclohexanamine | K[¹⁸F]F/Kryptofix 2.2.2 | Nucleophilic Substitution |

Functional Group Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR investigations would involve systematic modifications of its core components: the thienyl ring, the cyclohexyl ring, and the N-methylamino group.

Modifications of the N-Substituent: The nitrogen atom of the amino group is a key site for modification. Altering the N-methyl group to other alkyl or more complex substituents can significantly impact receptor affinity and selectivity. For instance, in a series of related 1-(2-benzo[b]thienyl)cyclohexylamines, it was found that the size and lipophilicity of the N-substituents played a crucial role in their affinity for the dopamine (B1211576) transporter. nih.gov Increasing the size of the N-substituent from a methyl group to larger groups like ethyl, propyl, or even cyclopropylmethyl can modulate the compound's interaction with its binding site. nih.govmdpi.com The introduction of polar functional groups onto the N-substituent could also be explored to alter pharmacokinetic properties.

Modifications of the Cyclohexyl Ring: The conformation and substitution pattern of the cyclohexyl ring can influence the spatial arrangement of the other functional groups, which is critical for receptor binding. The introduction of substituents on the cyclohexyl ring or altering the ring size to cyclopentyl or cycloheptyl could provide insights into the optimal geometry for biological activity.

Table 2: Proposed Functional Group Modifications for SAR Studies of this compound

| Modification Site | Type of Modification | Rationale |

| N-Methyl Group | Chain elongation (e.g., N-ethyl, N-propyl) | Investigate impact of size and lipophilicity on affinity. |

| N-Methyl Group | Introduction of cyclic groups (e.g., N-cyclopropylmethyl) | Explore conformational constraints and potential for enhanced binding. |

| Cyclohexyl Ring | Introduction of alkyl or polar substituents | Probe for additional binding pockets and alter physicochemical properties. |

| Thienyl Ring | Substitution with halogens or methyl groups | Modulate electronic properties and steric interactions. |

| Thienyl Ring | Replacement with other aromatic rings (e.g., phenyl) | Determine the importance of the heteroaromatic system for activity. |

Receptor Pharmacology and Molecular Mechanisms of Action

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The primary mechanism of action for N-Methyl-1-(2-thienyl)cyclohexanamine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system. nih.gov The NMDA receptor is a ligand-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory. nih.govelifesciences.org

This compound belongs to the arylcycloalkylamine class of compounds, which are known to interact with a specific site within the ion channel of the NMDA receptor. nih.gov This site is commonly referred to as the phencyclidine (PCP) binding site, named after the first compound identified to bind there. researchgate.netnih.gov The binding site is located deep within the ionophore, making it accessible only when the channel is in its open state. researchgate.net This means that the receptor must first be activated by the binding of both glutamate (B1630785) (to the GluN2 subunit) and a co-agonist like glycine (B1666218) or D-serine (to the GluN1 subunit) for the PCP site to be available for ligand binding. nih.govnih.gov

Research utilizing radiolabeled analogs, such as [3H]N-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP), has been instrumental in characterizing this binding site on intact neuronal cells. nih.gov The binding of these ligands is saturable, reversible, and can be inhibited by selective NMDA receptor antagonists. nih.gov The location of this binding site within the channel pore is a unique feature that dictates the compound's mechanism of action as a channel blocker. researchgate.net

By binding to the PCP site within the ion channel, this compound functions as a non-competitive antagonist. This action is a form of allosteric modulation, where the modulator binds to a site distinct from the agonist-binding site to alter the receptor's function. nih.govmdpi.com Rather than preventing agonists like glutamate from binding, the compound physically obstructs the channel pore, thereby preventing the influx of ions such as Ca²⁺ and Na⁺. nih.gov

This mechanism is described as "use-dependent" or "open-channel blockade." The antagonist can only access its binding site and exert its blocking effect when the channel is opened by agonist stimulation. researchgate.net This property results in a modulatory effect that is directly linked to the level of synaptic activity; the more active the NMDA receptors are, the more effective the blockade becomes. The NMDA receptor is a complex molecule with several modulatory sites, and the interaction at the PCP site is a critical mechanism for controlling its activity. nih.gov

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. nih.gov The identity of the GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) significantly influences the receptor's pharmacological and biophysical properties, including channel kinetics and affinity for ligands. nih.govnih.gov

The development of subunit-selective NMDA receptor antagonists is a key area of research, as different subunits have distinct distributions in the brain and are implicated in different physiological and pathological processes. nih.gov For example, antagonists with a preference for GluN2A over GluN2B have been developed, and structural studies have identified specific cavities and residues at the subunit interface that mediate this selectivity. nih.gov While the precise subunit selectivity and functional activity profile for this compound are not extensively detailed, its action as an open-channel blocker means its functional effects are inherently tied to the activation state and subunit composition of the NMDA receptor population being targeted.

Interactions with Other Central Nervous System Receptors and Transporters

Beyond its primary action at the NMDA receptor, this compound and related arylcycloalkylamines interact with other significant targets in the central nervous system, including sigma receptors and monoamine transporters. nih.gov

Arylcycloalkylamines, including PCP, are known to interact with sigma (σ) binding sites. nih.gov These receptors are now understood to be unique proteins, distinct from NMDA or opioid receptors, and are classified into at least two subtypes: sigma-1 (σ1) and sigma-2 (σ2). rsc.org Sigma-1 receptors are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane, where they are involved in regulating cellular stress and calcium signaling. rsc.org

Compounds in the cyclohexylamine (B46788) class have been shown to exhibit high affinity for sigma receptors. nih.gov The interaction can be potent and selective, as demonstrated in binding assays using radioligands like 3H-pentazocine. nih.govopenmedicinalchemistryjournal.com Interestingly, research suggests that sigma ligands can indirectly modulate the NMDA receptor-ion channel complex, possibly through σ1 sites, indicating a potential interplay between these two receptor systems. nih.gov

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| 1S,2R-(-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | 1.3 ± 0.3 |

| 1R,2S-(+)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | 6 ± 3 |

| 1S,2R-cis-(-)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-(2-naphthyl)acetamide | 8.66 ± 0.35 |

Data in the table is illustrative of related compounds as presented in a study by de Costa et al. (1990) to show the potential for high sigma receptor affinity within this chemical class. nih.gov

The dopamine (B1211576) transporter (DAT) is a presynaptic protein that terminates dopaminergic signaling by reabsorbing dopamine from the synaptic cleft. koreascience.krnih.gov The DAT is a major target for various psychoactive compounds. koreascience.krnih.gov Research has established a strong correlation between the affinity of arylcycloalkylamines for the PCP binding site and their efficacy in inhibiting the reuptake of dopamine. nih.gov

This compound can act as a dopamine reuptake inhibitor by binding to the DAT, which blocks its function and leads to an increase in the extracellular concentration of dopamine. nih.govkirj.ee The mechanism involves the compound physically occupying the transporter's binding site, preventing it from carrying dopamine back into the presynaptic neuron. nih.gov Structure-activity relationship studies on related compounds show that modifications to the aryl and amine groups can significantly alter binding affinity and potency at the DAT. researchgate.net

| Compound | DAT Binding Affinity (Ki, nM) | DA Uptake Inhibition (IC50, nM) |

|---|---|---|

| Cocaine | 110 ± 5 | 290 ± 20 |

| WIN 35,428 | 11 ± 0.5 | 32 ± 1 |

| 2β-Propanoyl-3β-(4-tolyl)tropane | 12 ± 0.4 | 29 ± 2 |

| 2β-Butanoyl-3β-(4-tolyl)tropane | 13 ± 0.8 | 27 ± 2 |

Data in the table is for related compounds to illustrate structure-activity relationships at the dopamine transporter. researchgate.net

Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET) Affinities

However, specific radioligand binding studies detailing the affinity (Ki) of this compound for the serotonin transporter (SERT) and the norepinephrine transporter (NET) are not extensively documented in publicly available scientific literature. Consequently, quantitative data to populate a direct comparison table for Tiletamine at these specific transporters remains elusive.

Mu-Opioid Receptor and Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Interactions with the opioid system, particularly the mu-opioid receptor (μOR), have been identified as a component of the pharmacology of some arylcyclohexylamines. (S)-ketamine, for example, has been shown to bind to and activate mu-opioid receptors, with reported binding affinity (Ki) values in the range of 7-28 μM. The analgesic properties of ketamine are believed to be mediated, in part, through this opioid receptor interaction.

Similarly, the nicotinic acetylcholine receptor (nAChR) system is another target for this class of compounds. Ketamine has been demonstrated to function as an inhibitor of neuronal nAChRs, an action that may contribute to its analgesic effects but is considered distinct from its sedative and immobilizing properties.

Comparative Pharmacological Profiles with Structurally Related Arylcyclohexylamines

A comparative analysis of this compound with related arylcyclohexylamines like phencyclidine (PCP), ketamine, and tenocyclidine (B1683004) (TCP) reveals a shared primary mechanism as NMDA receptor antagonists. Both PCP and ketamine are known to affect multiple neurotransmitter systems, including dopamine, norepinephrine, and serotonin, in addition to their principal action on glutamate via the NMDA receptor.

While direct comparative binding data for SERT, NET, μOR, and nAChR is limited for Tiletamine, inferences can be drawn from its structural relatives. For example, some PCP analogues show higher affinity for SERT than ketamine does. Ketamine's interaction with the mu-opioid receptor is established, though with significantly lower affinity than its primary NMDA target. The lack of specific binding data for this compound at these specific targets prevents the creation of a detailed comparative data table as requested. The available research primarily focuses on its potent effects within the glutamatergic system.

Structure Activity Relationship Sar of N Methyl 1 2 Thienyl Cyclohexanamine and Its Analogues

Influence of Cyclohexyl Ring Substitutions on Receptor Affinity and Efficacy

The cyclohexane (B81311) ring is a critical component for the activity of arylcyclohexylamine derivatives. mdpi.com Alterations to this ring, such as the introduction of substituents, can have a profound impact on the pharmacological properties of the molecule.

The position of substituents on the cyclohexyl ring and the resulting stereoisomerism are crucial determinants of receptor affinity. For instance, in a study of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the 1R,2S enantiomers were generally observed to bind more potently to sigma receptors than their corresponding 1S,2R enantiomers. nih.gov Furthermore, the cis configuration of the substituents on the cyclohexyl ring was found to be necessary for higher sigma receptor affinity compared to the trans configuration. nih.gov In the case of gacyclidine, a derivative of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) with a methyl group at the 2-position of the cyclohexyl ring, the (-) enantiomer exhibited the highest binding affinity for NMDA receptors. researchgate.net This highlights that both the position and the stereochemistry of even a simple methyl group can significantly influence receptor interaction.

The nature of the substituent on the cyclohexyl ring also plays a significant role in modulating the activity of arylcyclohexylamines. Studies on phencyclidine (PCP) analogues have shown that the introduction of methyl groups on the cyclohexyl ring can reduce potency, though not necessarily efficacy. nih.gov In contrast, the substitution of hydroxyl groups has been observed to decrease both potency and efficacy. nih.gov

While specific research on hydroxymethyl and fluoromethyl substitutions on the cyclohexyl ring of N-Methyl-1-(2-thienyl)cyclohexanamine is limited, the effects of fluorine substitution have been explored in other contexts. Fluorine's high electronegativity and small size can alter a molecule's biological behavior. nih.gov The replacement of a hydroxyl group with fluorine is of particular interest because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. nih.gov This modification can have a significant, though not always predictable, effect on receptor binding. In some molecular scaffolds, this substitution has been shown to have a detrimental effect on binding affinity. nih.gov

The following table summarizes the general effects of cyclohexyl ring substitutions based on studies of analogous arylcyclohexylamines.

| Substituent | Position | Effect on Potency/Affinity | Effect on Efficacy | Compound Class Studied |

| Methyl | General | Reduced Potency | No significant change | Phencyclidine Analogues |

| Hydroxyl | General | Decreased Potency | Decreased Efficacy | Phencyclidine Analogues |

| General | cis-configuration | Higher Affinity | - | Substituted Cyclohexylamines |

| General | trans-configuration | Lower Affinity | - | Substituted Cyclohexylamines |

| Methyl | 2-position | Enantiomer-dependent | - | Gacyclidine (TCP derivative) |

Role of N-Substitution on Pharmacological Properties

The substituent on the nitrogen atom is a key modulator of the pharmacological profile of arylcyclohexylamines.

The N-methyl group in this compound is a relatively small and simple N-alkyl substituent. In the broader class of arylcyclohexylamines, compounds with N-methyl or N-ethyl groups are known to be active. nih.gov However, these smaller N-alkyl substitutions tend to result in lower potency when compared to analogues with cyclic amine substituents like piperidine (B6355638) or pyrrolidine (B122466). nih.gov

A comparative analysis of different N-substituents reveals a clear trend in the structure-activity relationship of arylcyclohexylamines. Replacing the piperidine ring of PCP with a pyrrolidine or morpholine (B109124) ring has been shown to decrease potency. nih.gov In studies of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogues, a considerable degree of structural variation is permitted for the N-substituents while still retaining nanomolar affinity for the dopamine (B1211576) transporter. nih.gov Interestingly, monoalkyl N-substituted BTCP derivatives displayed the highest affinity for the dopamine transporter in that series. nih.gov For example, the N-butyl derivative showed a higher affinity than BTCP itself. nih.gov In general, increasing the size and lipophilicity of the N-substituents can lead to improvements in binding affinity, up to a certain point. nih.gov

The following table provides a comparative overview of the impact of different N-substituents on the activity of arylcyclohexylamines, drawing from studies on PCP and BTCP analogues.

| N-Substituent | Relative Potency/Affinity | Compound Class Studied |

| Methyl | Active, but generally less potent than cyclic amines | Phencyclidine Analogues |

| Ethyl | Active, but generally less potent than cyclic amines | Phencyclidine Analogues |

| Piperidine | High Potency | Phencyclidine / TCP |

| Pyrrolidine | Lower potency than piperidine | Phencyclidine Analogues |

| Morpholine | Lower potency than piperidine | Phencyclidine Analogues |

| n-Butyl | Higher affinity than piperidine in some cases | BTCP Analogues |

| Cyclopropylmethyl | Higher affinity than piperidine in some cases | BTCP Analogues |

Contribution of the Thienyl Moiety to Ligand-Receptor Interactions

The replacement of the phenyl ring, found in PCP, with a 2-thienyl ring is a significant structural modification that generally leads to an increase in activity. nih.gov The resulting compound, 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), is more potent than PCP. nih.gov The thienyl ring, being a bioisostere of the phenyl ring, possesses a sulfur atom which can alter the electronic distribution and steric profile of the molecule, potentially leading to more favorable interactions with the receptor binding site. This suggests that the heteroaromatic nature of the thienyl group plays a crucial role in enhancing the ligand-receptor interactions for this class of compounds. The thienyl moiety has been incorporated into various pharmacologically active compounds to modulate their receptor binding profiles.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Arylcyclohexylamines

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of arylcyclohexylamines, including this compound and its analogues, QSAR is a powerful tool for understanding the structural requirements for their interaction with biological targets, such as the NMDA receptor, and for predicting the activity of novel derivatives.

These studies involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, thermodynamic, and topological properties. researchgate.net These descriptors are then correlated with the experimentally determined biological activity of the compounds using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) to build a predictive model. researchgate.net

Key Methodologies and Findings

Research in the field has employed sophisticated computational techniques to develop robust QSAR models for arylcyclohexylamines. A notable approach involves the use of Density Functional Theory (DFT) and ab-initio molecular orbital calculations to determine the optimal 3D geometry of the molecules and to calculate quantum chemical descriptors. researchgate.net

One such study focused on a series of phencyclidine (PCP) and tenocyclidine (B1683004) (TCP) derivatives, which are structurally related to this compound. researchgate.netresearchgate.net The primary goal was to elucidate the relationship between the chemical structures and their binding affinity for the PCP site of the NMDA receptor. researchgate.net

The key molecular descriptors identified as being crucial for describing the activity of these compounds were the dipole moment and the total energy of the molecules. researchgate.net The dipole moment is a measure of the polarity of a molecule, which can influence its interaction with the binding site of a receptor. The total energy provides insight into the stability of the molecule's conformation.

Using these descriptors, a highly significant QSAR model was developed using an Artificial Neural Network (ANN) with a 4-3-1 architecture. researchgate.net This model demonstrated a high correlation coefficient (R = 0.9436), indicating a strong relationship between the predicted and observed activities. researchgate.net The robustness and predictive power of the model were further validated using the leave-one-out (LOO) cross-validation method, which yielded a high cross-validation coefficient (Rcv = 0.9149). researchgate.net

The following table presents data for a selection of arylcyclohexylamine derivatives, including their chemical structures and biological activities, which are used in the development of such QSAR models.

| Compound | Structure | Biological Activity (K₀.₅) |

| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | 1.0 |

| Tenocyclidine (TCP) | 1-[1-(2-thienyl)cyclohexyl]piperidine | 1.5 |

| This compound Analogue | (Structure varies) | (Activity varies) |

| ... | ... | ... |

Note: The table above is a representative example based on the types of data used in QSAR studies of arylcyclohexylamines. Specific, comprehensive data tables from the cited primary literature should be consulted for detailed analysis.

Molecular docking simulations within these studies have further revealed that hydrogen bonding involving the nitrogen atom of the amine group is a critical interaction for enhancing the activity of these compounds at the NMDA receptor. researchgate.net This finding is consistent with the broader understanding of the pharmacophore for this class of compounds.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation of N-Methyl-1-(2-thienyl)cyclohexanamine from complex matrices and for its unambiguous identification. Gas chromatography and high-performance liquid chromatography are the primary techniques utilized, often coupled with mass spectrometry for definitive structural confirmation. Capillary electrophoresis offers a high-efficiency alternative for the analysis of this amine compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Description | Predicted m/z |

| Molecular Ion [M]+ | 195 |

| Loss of methyl group (-CH3) | 180 |

| Thienylmethyl cation | 97 |

| Cyclohexyl ring fragment | 83 |

| N-methylcyclohexyl cation | 98 |

Note: The data in this table is predictive and based on the general fragmentation patterns of arylcyclohexylamines.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV-DAD, MS/MS, TOF-MS)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly for non-volatile samples or those that may degrade at high temperatures. The separation is achieved by passing a liquid sample through a column packed with a solid adsorbent material, propelled by a liquid mobile phase under high pressure.

For the analysis of amines, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. amazonaws.commdpi.com

UV Diode-Array Detection (UV-DAD): This detector measures the absorbance of the compound across a range of UV-visible wavelengths. The thiophene (B33073) ring in this compound is expected to exhibit characteristic UV absorption, allowing for its detection and quantification. researchgate.net The maximum absorption wavelength (λmax) for compounds containing a thiophene ring often falls within the 230-280 nm range. scielo.org.za

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a tandem mass spectrometer provides high selectivity and sensitivity. After separation by HPLC, the compound is ionized (e.g., by electrospray ionization - ESI) and the precursor ion corresponding to the protonated molecule [M+H]+ is selected and fragmented to produce product ions. This technique is invaluable for confirmation of identity and for quantification in complex matrices.

Time-of-Flight Mass Spectrometry (TOF-MS): HPLC coupled with TOF-MS allows for the accurate mass determination of the compound, which can aid in confirming its elemental composition.

Table 2: Typical HPLC Parameters for the Analysis of Related Amine Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-280 nm or MS/MS |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Capillary Electrophoresis (CE) for Amine Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.com For amine analysis, CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov this compound, being a basic compound, can be analyzed in its protonated, positively charged form in an acidic buffer. The separation is based on the charge-to-size ratio of the analyte. sciex.com

CE is particularly well-suited for chiral separations. Given that this compound possesses a chiral center, its enantiomers can potentially be separated by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov This would form transient diastereomeric complexes with the enantiomers, leading to different migration times and enabling their separation and quantification.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for assessing its purity. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon-hydrogen framework, while infrared and ultraviolet-visible spectroscopy offer insights into the functional groups and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thienyl ring, the cyclohexyl ring, and the N-methyl group. The chemical shifts (δ) of the thienyl protons would appear in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the cyclohexyl ring would resonate in the aliphatic region (typically δ 1.0-2.5 ppm), and the N-methyl protons would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). researchgate.netbeilstein-journals.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbons of the thienyl ring would appear in the downfield region (typically δ 120-140 ppm). The carbons of the cyclohexyl ring would be found in the aliphatic region (typically δ 20-40 ppm), and the N-methyl carbon would resonate at a characteristic upfield position. beilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Thienyl-H | 6.8 - 7.5 | 125 - 145 |

| Cyclohexyl-H (aliphatic) | 1.2 - 2.5 | 25 - 40 |

| N-CH₃ | ~2.3 (singlet) | ~35 |

| Cyclohexyl-C (quaternary) | - | ~60-70 |

Note: These are estimated chemical shift ranges based on analogous structures and general NMR principles.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic (thienyl) and aliphatic (cyclohexyl and methyl) groups, C=C stretching from the thienyl ring, and C-N stretching vibrations. The N-H stretching vibration, characteristic of secondary amines, would typically appear in the region of 3300-3500 cm⁻¹, though this may be absent if the amine is fully substituted as in the N-methyl form. scielo.org.zanist.gov

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic, thienyl) | 3100 - 3000 |

| C-H (aliphatic, cyclohexyl & methyl) | 3000 - 2850 |

| C=C (thienyl ring) | 1600 - 1450 |

| C-N Stretch | 1250 - 1020 |

Note: These are general ranges and the exact positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. scielo.org.zaresearchgate.net The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. For thiophene and its derivatives, these absorptions typically occur in the ultraviolet region. scielo.org.za

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. While a definitive, publicly available mass spectrum for this compound is not readily found in the reviewed literature, its fragmentation behavior under electron ionization (EI) can be predicted based on the well-established fragmentation patterns of structurally related molecules, such as other N-substituted cyclohexylamines and compounds containing a thiophene ring. arkat-usa.orgmdpi.com

The molecular ion ([M]⁺) of this compound would be expected, though its stability may vary. arkat-usa.org The primary fragmentation pathways likely involve cleavages at the bonds adjacent to the nitrogen atom and within the cyclohexyl and thienyl moieties.

Key predicted fragmentation pathways include:

Alpha-cleavage: The bond between the cyclohexyl ring and the nitrogen atom is a likely point of cleavage, a common fragmentation pathway for amines. chemguide.co.uk This would result in the formation of a stable iminium ion.

Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo fragmentation, leading to the loss of neutral fragments such as ethene or propene. cas.cn

Thiophene Ring Fragmentation: The thiophene ring may also fragment, potentially through the loss of a sulfanyl (B85325) radical (•SH) or other sulfur-containing fragments. arkat-usa.org

Based on these principles, a table of probable major fragment ions for this compound can be proposed.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway Description |

|---|---|---|

| 195 | [C₁₁H₁₇NS]⁺ | Molecular Ion ([M]⁺) |

| 180 | [C₁₀H₁₄NS]⁺ | Loss of a methyl radical (•CH₃) from the nitrogen atom. |

| 112 | [C₆H₈S]⁺ | Cleavage of the C-N bond, retaining the thienyl and cyclohexyl ring fragment. arkat-usa.org |

| 97 | [C₅H₅S]⁺ | Formation of the thienylmethyl cation. |

| 84 | [C₅H₁₀N]⁺ | Formation of the N-methylcyclohexyl iminium ion following rearrangement. nih.gov |

Advanced Analytical Approaches for Trace Quantification in Research Matrices

The detection and quantification of this compound at trace levels in complex research matrices, such as environmental water samples or seized materials, necessitate the use of highly sensitive and selective analytical methods. nih.govfrontiersin.org While specific validated methods for this particular compound are not extensively documented in the available literature, methodologies developed for analogous new psychoactive substances (NPS) can be readily adapted. nih.govunodc.org Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a predominant technique for such applications due to its excellent sensitivity, selectivity, and speed. nih.govijper.org

These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering matrix components and concentrate the analyte. nih.govnih.gov The subsequent UPLC-MS/MS analysis allows for the separation of the target analyte from other compounds and its sensitive detection and quantification.

The performance of these analytical methods is characterized by several key parameters, including the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For related compounds in similar matrices, reported LODs and LOQs are typically in the low nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range, demonstrating the high sensitivity of these techniques. nih.gov

The following table summarizes typical analytical performance data from validated methods for structurally similar compounds in relevant research matrices.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| UPLC-MS | Urine | 0.001 - 0.005 µg/L | 0.005 - 0.01 µg/L | nih.gov |

| GC-MS | Seized Drugs | 1 - 50 µg/mL | - | frontiersin.org |

| LC-MS/MS | Wastewater | 0.02 - 0.59 µg/L | 0.07 - 1.80 µg/L | ijper.org |

| SPME-GC-MS | Water Samples | - | 0.007 - 0.063 µg/L | nih.gov |

Preclinical Pharmacological Investigations in Animal Models

In Vitro Receptor Binding and Functional Assays in Tissue Preparations (e.g., Rat Brain Synaptic Membranes)

The primary mechanism of action for N-Methyl-1-(2-thienyl)cyclohexanamine and its analogs, such as Tenocyclidine (B1683004) (TCP), is believed to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This has been elucidated through a variety of in vitro receptor binding and functional assays, primarily utilizing synaptic membranes isolated from the rat brain.

Radioligand binding assays are a cornerstone of these investigations. In these experiments, a radioactively labeled compound known to bind to a specific receptor is used. The ability of the test compound, in this case, a derivative of 1-(2-thienyl)cyclohexanamine, to displace the radioligand indicates its affinity for that receptor. Studies have utilized [3H]N-[1-(2-thienyl)cyclohexyl]piperidine ([3H]TCP), a close structural analog, to characterize the binding site on the NMDA receptor complex. These studies reveal that compounds of this class bind to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.

The binding to this site is allosterically modulated by other ligands of the NMDA receptor. For instance, the presence of NMDA receptor agonists like glutamate (B1630785) and co-agonists like glycine (B1666218) can enhance the binding of [3H]TCP. Conversely, competitive NMDA receptor antagonists can decrease its binding. This modulation suggests a dynamic interaction with the receptor complex, where the conformational state of the receptor influences the binding of this compound analogs.

Functional assays further corroborate the findings from binding studies. These assays measure the physiological response of a cell or tissue to the compound. For NMDA receptor antagonists, this often involves electrophysiological recordings from neurons. In such setups, the application of NMDA typically induces an inward electrical current. The addition of this compound or its analogs would be expected to block this current in a non-competitive manner, meaning it does not compete with glutamate for its binding site but rather blocks the ion channel itself.

The following interactive data table summarizes representative binding affinities of compounds structurally related to this compound for the NMDA receptor, as determined in rat brain synaptic membranes.

| Compound | Radioligand | Tissue Preparation | Binding Affinity (Ki, nM) |

| Tenocyclidine (TCP) | [3H]TCP | Rat cortical membranes | 5.2 |

| Phencyclidine (PCP) | [3H]TCP | Rat cortical membranes | 58 |

| Dizocilpine (MK-801) | [3H]MK-801 | Rat cortical membranes | 3.7 |

Note: The data presented in this table is representative of compounds structurally and functionally similar to this compound and is intended for illustrative purposes. Specific binding affinities for this compound may vary.

In Vivo Neuropharmacological Studies in Animal Models (excluding human behavioral effects)

The in vitro findings on the NMDA receptor antagonist properties of this class of compounds have prompted extensive in vivo investigations in various animal models to understand their neuropharmacological effects. These studies are crucial for establishing the potential therapeutic applications of this compound.

Given that excessive NMDA receptor activation is implicated in the pathophysiology of seizures, NMDA receptor antagonists are often evaluated for their anticonvulsant properties. Animal models of epilepsy are employed to assess this potential. Common models include the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test in rodents.

In the MES test, an electrical stimulus is applied to induce a tonic-clonic seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures. The PTZ test, on the other hand, involves the administration of a chemical convulsant that induces clonic seizures, and is a model for absence seizures.

Studies on related NMDA receptor antagonists have demonstrated significant anticonvulsant effects in these models. The efficacy is typically dose-dependent, and the potency can be compared to established antiepileptic drugs.

The following interactive data table presents hypothetical anticonvulsant activity data for a compound like this compound in standard animal models.

| Animal Model | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal | 1.5 |

| Pentylenetetrazole (PTZ) | Rat | Oral | 2.0 |

Note: The ED50 values in this table are hypothetical and serve as an example of the type of data generated in such studies. Actual values for this compound would need to be determined experimentally.

The excitotoxic cascade, triggered by excessive glutamate and subsequent overactivation of NMDA receptors, is a key mechanism of neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, NMDA receptor antagonists are prime candidates for neuroprotective agents.

Animal models of these conditions are used to evaluate the neuroprotective potential of compounds like this compound. For instance, in a rat model of focal cerebral ischemia, the compound would be administered before or after the induction of the ischemic insult, and the extent of brain damage (infarct volume) would be measured. A reduction in infarct volume compared to a control group would indicate a neuroprotective effect.

Other models include traumatic brain injury models, where the compound's ability to reduce neuronal loss and improve functional recovery is assessed. The neuroprotective effects are often linked to the blockade of the excitotoxic pathway, thereby preventing the influx of toxic levels of calcium into neurons.

To further understand how this compound exerts its effects on the central nervous system, mechanistic studies are conducted in animal models. These studies often involve techniques like in vivo microdialysis to measure the levels of neurotransmitters in specific brain regions following the administration of the compound.

For an NMDA receptor antagonist, it would be expected to modulate glutamatergic and other neurotransmitter systems. For example, by blocking NMDA receptors, it could indirectly affect the release of dopamine (B1211576), serotonin (B10506), and acetylcholine (B1216132) in brain areas like the prefrontal cortex, striatum, and hippocampus. These studies help to build a more complete picture of the compound's neuropharmacological profile and its potential impact on various brain functions.

Pharmacokinetic and Metabolic Pathway Research in Animal Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a potential therapeutic agent. Pharmacokinetic studies in animal models provide crucial information on how the body handles this compound.

Pharmacokinetic studies are typically conducted in species such as rats and mice. After administration of the compound via different routes (e.g., oral, intravenous), blood samples are collected at various time points to determine the concentration of the drug in the plasma.

The data from these studies are used to calculate key pharmacokinetic parameters, including:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Volume of distribution (Vd): An indicator of how widely the drug is distributed in the body's tissues. A high Vd suggests extensive tissue distribution.

Clearance (CL): The rate at which the drug is removed from the body.

Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

For a centrally acting drug like this compound, it is also crucial to determine its ability to cross the blood-brain barrier. This is often assessed by measuring the concentration of the compound in the brain tissue and comparing it to the plasma concentration.

Excretion studies involve the collection of urine and feces to determine the primary routes of elimination of the drug and its metabolites from the body.

The following interactive data table provides a hypothetical pharmacokinetic profile for this compound in rats.

| Parameter | Route of Administration | Value |

| Bioavailability (%) | Oral | 75 |

| Cmax (ng/mL) | Oral (5 mg/kg) | 250 |

| Tmax (h) | Oral (5 mg/kg) | 1.5 |

| Half-life (t1/2, h) | Intravenous | 4.2 |

| Volume of Distribution (Vd, L/kg) | Intravenous | 3.5 |

| Clearance (CL, L/h/kg) | Intravenous | 0.6 |

| Brain/Plasma Ratio | - | 2.8 |

Note: The pharmacokinetic parameters in this table are hypothetical and for illustrative purposes. The actual pharmacokinetic profile of this compound would need to be determined through dedicated preclinical studies.

Identification and Characterization of Metabolites in Animal Models

The biotransformation of this compound in preclinical animal models is a critical area of investigation to understand its metabolic fate. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from structurally related compounds, such as tiletamine. The primary metabolic transformations anticipated for this compound involve N-demethylation and hydroxylation of the cyclohexyl and thienyl rings, followed by potential conjugation reactions.

Major Metabolic Pathways:

N-demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylated compounds. This reaction results in the formation of the primary amine metabolite, 1-(2-thienyl)cyclohexanamine. This process is typically catalyzed by cytochrome P450 (CYP) enzymes.

Hydroxylation: The addition of a hydroxyl group (-OH) to the cyclohexyl or thienyl ring is another significant metabolic route. Hydroxylation increases the water solubility of the compound, facilitating its excretion. Multiple hydroxylated metabolites are possible, depending on the position of hydroxylation on either ring structure.

Conjugation: The primary metabolites, particularly the hydroxylated derivatives, can undergo further phase II metabolism through conjugation with endogenous molecules such as glucuronic acid or sulfate. This process further enhances water solubility and aids in the elimination of the metabolites from the body.

Hypothetical Metabolite Profile in Animal Models:

Based on the metabolic pathways of analogous compounds, the following table outlines the potential metabolites of this compound that could be identified in animal models such as rats and mice.

| Metabolite ID | Metabolite Name | Metabolic Pathway |

| M1 | 1-(2-thienyl)cyclohexanamine | N-demethylation |

| M2 | Hydroxy-N-Methyl-1-(2-thienyl)cyclohexanamine (Cyclohexyl ring) | Hydroxylation |

| M3 | Hydroxy-N-Methyl-1-(2-thienyl)cyclohexanamine (Thienyl ring) | Hydroxylation |

| M4 | Hydroxy-1-(2-thienyl)cyclohexanamine (Cyclohexyl ring) | N-demethylation & Hydroxylation |

| M5 | Hydroxy-1-(2-thienyl)cyclohexanamine (Thienyl ring) | N-demethylation & Hydroxylation |

| M6 | Glucuronide/Sulfate Conjugate of M2/M3/M4/M5 | Conjugation |

Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450)

The metabolism of foreign compounds (xenobiotics) like this compound is primarily carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). researchgate.net These enzymes are predominantly found in the liver but are also present in other tissues such as the small intestine, lungs, and kidneys. cdc.gov

Role of Cytochrome P450:

CYP enzymes are heme-containing monooxygenases that play a crucial role in the phase I metabolism of a vast array of substances. cdc.gov In the context of this compound metabolism, specific CYP isozymes are responsible for the initial oxidative transformations, namely N-demethylation and hydroxylation. The activity of these enzymes is vital for the detoxification and subsequent elimination of the compound from the body. nih.gov

The specific CYP isoforms involved in the metabolism of this compound have not been definitively identified in the available literature. However, based on the metabolism of structurally similar drugs, it is plausible that isoforms from the CYP2D6, CYP3A4, and CYP2B6 subfamilies could be involved. nih.gov For instance, the N-demethylation of ketamine, a structurally related anesthetic, is primarily mediated by CYP3A4 and CYP2B6. nih.gov

Factors Influencing Xenobiotic Metabolism:

The rate and extent of this compound metabolism can be influenced by several factors in animal models, including:

Species Differences: The expression and activity of CYP enzymes can vary significantly between different animal species, leading to species-specific differences in metabolite profiles and clearance rates.

Genetic Polymorphisms: Variations in the genes encoding for CYP enzymes can result in altered enzyme activity, leading to inter-individual differences in drug metabolism.

Enzyme Induction and Inhibition: Co-administration of other compounds can either induce (increase) or inhibit (decrease) the activity of specific CYP enzymes, thereby altering the metabolism of this compound.

Summary of Enzyme Involvement in Metabolism:

| Metabolic Reaction | Primary Enzyme System | Key Enzyme Superfamily/Family | Potential Isoforms |

| N-demethylation | Hepatic Microsomal Enzymes | Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2B6 |

| Hydroxylation | Hepatic Microsomal Enzymes | Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2B6 |

| Conjugation | Transferases | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Various isoforms |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and energetic properties of molecules. DFT methods are utilized to optimize molecular geometry, calculate vibrational frequencies, and derive various electronic parameters that govern a molecule's reactivity and stability. researchgate.netfigshare.comchemrxiv.orgnih.govrsc.orgnih.gov

For compounds analogous to N-Methyl-1-(2-thienyl)cyclohexanamine, such as Tiletamine, DFT calculations have been employed to investigate intermolecular interactions. For instance, studies have used the M06-2X function at the 6-311g(d, p) level of theory to model the interaction between Tiletamine enantiomers and various organic reagents to understand the thermodynamics of crystal formation. echemcom.com Such calculations provide insights into stabilization energies and the nature of non-covalent interactions, which are crucial for understanding how the molecule behaves in different chemical environments. echemcom.com The B3LYP hybrid functional combined with basis sets like 6-31G(d) is also a commonly applied method for studying the properties of cyclohexylamine (B46788) derivatives. researchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy level is associated with the molecule's capacity to donate electrons, while the LUMO energy level relates to its ability to accept electrons. youtube.com

| Computational Parameter | Significance | Typical Method |

| HOMO Energy | Correlates with ionization potential; indicates electron-donating ability. | DFT (e.g., B3LYP/6-311G) |

| LUMO Energy | Correlates with electron affinity; indicates electron-accepting ability. | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | ΔE = ELUMO - EHOMO |

This table presents the general significance of frontier orbital energies. Specific energy values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgchemrxiv.org An MEP map displays regions of varying electrostatic potential on the electron density surface, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. deeporigin.comnih.gov

In an MEP map, regions with a negative electrostatic potential, typically colored red, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. deeporigin.com For this compound, the MEP map would be expected to show a region of high negative potential around the lone pair of the nitrogen atom in the methylamine (B109427) group and the sulfur atom of the thiophene (B33073) ring, indicating their nucleophilic character. Positive potential would likely be localized around the hydrogen atom attached to the nitrogen, highlighting its electrophilic character.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule with its biological target. nih.gov

The primary pharmacological target for this compound is presumed to be the N-methyl-D-aspartate (NMDA) receptor, similar to its analogues Ketamine and Tiletamine. nih.govnih.govnih.govresearchgate.netnih.gov Tiletamine is a potent ligand at the phencyclidine (PCP) recognition site of the NMDA receptor complex, displacing other ligands with high affinity. nih.gov Docking studies on ketamine enantiomers have identified specific subunits of the NMDA receptor, such as GluN2B, as key interaction sites. nih.gov These simulations help to elucidate the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex.

| Ligand | Receptor/Site | Binding Affinity (IC₅₀) | Reference |

| Tiletamine | NMDA-coupled PCP recognition site | 79 nM | nih.gov |

This table shows the experimentally determined binding affinity of the analogue Tiletamine, which informs the expected target and interaction strength for molecular docking simulations of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-receptor complexes over time. youtube.com While docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the receptor, offering a more realistic representation of the biological environment. researchgate.net

For NMDA receptor antagonists like Ketamine, MD simulations have been used to investigate the stability of the docked pose within the receptor's binding channel. nih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Such simulations can confirm whether the initial binding mode predicted by docking is maintained over a simulated period, providing stronger evidence for the proposed interaction mechanism.

In Silico Prediction of Pharmacological Activity and Structure-Activity Relationships

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the pharmacological activity of compounds based on their molecular structures. benthamscience.comsymbiosisonlinepublishing.com QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. symbiosisonlinepublishing.com

Future Directions and Emerging Research Avenues for N Methyl 1 2 Thienyl Cyclohexanamine

Exploration of Novel Synthetic Pathways for Structural Diversity

Future research will likely focus on the development of innovative synthetic methodologies to generate a diverse library of N-Methyl-1-(2-thienyl)cyclohexanamine analogs. The exploration of stereoselective synthesis, such as photocatalyzed [4+2] cycloadditions, could provide access to a wide array of functionalized cyclohexylamine (B46788) derivatives with high diastereoselectivity. nih.govrsc.org By systematically modifying the thienyl, cyclohexyl, and amine moieties, researchers can conduct comprehensive structure-activity relationship (SAR) studies. For instance, the replacement of the phenyl ring with a thienyl ring in related arylcyclohexylamines has been shown to increase phencyclidine-like activity, suggesting that further functionalization of the thienyl group could yield compounds with unique pharmacological profiles. nih.gov The synthesis of derivatives with substitutions on the thienyl ring or alterations to the N-methyl group could lead to the discovery of molecules with enhanced potency, selectivity, or altered pharmacokinetic properties. researchgate.netsemanticscholar.org

Development of Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its future analogs will necessitate the development and application of advanced analytical techniques. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for the unambiguous identification of these compounds. nih.gov Future efforts will likely focus on developing mass spectrometric methods capable of differentiating between positional isomers of arylcyclohexylamines, which can be challenging with conventional techniques. nih.gov Furthermore, given the chiral nature of this compound, the advancement of chiral separation techniques, such as chiral gas chromatography (GC) and capillary electrophoresis (CE), will be paramount for isolating and characterizing individual enantiomers. jiangnan.edu.cnwiley.com The ability to distinguish between stereoisomers is critical, as they often exhibit different pharmacological activities and metabolic profiles.

Refinement of Preclinical Models for Mechanistic Elucidation and Target Validation

To better understand the complex in vivo effects of this compound, a refinement of preclinical models is essential. While animal models of schizophrenia and NMDA receptor hypofunction provide a foundational understanding, more sophisticated models are needed to dissect the compound's specific effects on neural circuitry and behavior. mdpi.com The use of in vitro models, such as brain slice preparations, can offer insights into the compound's impact on synaptic plasticity and neuronal excitability. nih.gov Future research could employ models that allow for the investigation of the compound's effects in a region- and isomer-dependent manner, as has been demonstrated for related compounds like ketamine. nih.gov Additionally, the development of animal models specifically designed to assess the psychotomimetic and dissociative effects of arylcyclohexylamines will be crucial for understanding the full spectrum of their pharmacological actions.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental validation will be a powerful strategy for the rational design of novel this compound analogs. Quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of these molecules with their biological activity, guiding the synthesis of more potent and selective compounds. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding interactions of this compound and its analogs with the NMDA receptor and other potential targets. nih.govnih.gov This in silico approach can help predict the pharmacological profiles of new derivatives, prioritize synthetic targets, and elucidate the molecular basis of their activity.

Investigation of Stereoisomer-Specific Pharmacological Profiles

A critical area for future research is the detailed investigation of the pharmacological profiles of the individual stereoisomers of this compound. It is well-established that the stereochemistry of arylcyclohexylamines plays a significant role in their activity. nih.gov The enantioselective synthesis of the different isomers will be the first step in enabling these investigations. nih.govnih.gov Subsequent studies should compare the potency and efficacy of each stereoisomer at the NMDA receptor, as well as their effects on other potential targets. Understanding the stereoisomer-specific pharmacology is not only crucial for elucidating the compound's mechanism of action but also for the potential development of more targeted therapeutic agents with improved side-effect profiles. scispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.